![molecular formula C16H15ClN4O3S2 B2821532 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1189907-38-7](/img/structure/B2821532.png)

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

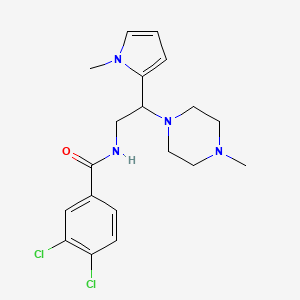

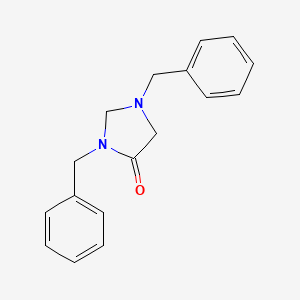

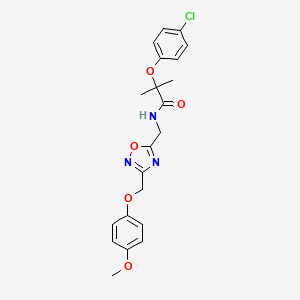

The compound is a derivative of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This core structure is a bicyclic compound containing a thiazole ring fused with a pyridine ring, and it has been used as a building block in the synthesis of various bioactive compounds .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, which is a bicyclic structure with a nitrogen and sulfur in the ring . The “N-(…)-5-nitrobenzo[b]thiophene-2-carboxamide” part indicates that a nitrobenzothiophene moiety is attached to the nitrogen of the thiazolopyridine ring via a carboxamide linkage.Physical and Chemical Properties Analysis

Based on the structure, we can infer that the compound is likely to be solid at room temperature . Its exact melting point, boiling point, solubility, and other physical and chemical properties would need to be determined experimentally.科学的研究の応用

Synthesis and Applications

Microwave Assisted Synthesis Techniques : Advanced synthesis methods, including microwave-assisted techniques, have been utilized for creating compounds with similar structures. These methods offer higher yields and shorter reaction times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

Potential as Anti-Inflammatory Agents : Research into structurally related molecules indicates potential applications in anti-inflammatory treatments. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, for instance, was synthesized based on its reported anti-inflammatory activity, suggesting a similar potential for the compound (Moloney, 2001).

Heterocyclic Synthesis : The compound's structure is conducive to forming heterocyclic compounds like pyrazoles, pyrimidines, and quinolines, which are significant in pharmaceutical and material science applications (Almazroa, Elnagdi, & El‐Din, 2004).

Thienopyrimidine Synthesis : Novel transformations have been studied for thienopyrimidine synthesis, a process relevant to the development of various pharmaceutical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Potential Antipsychotic Agents : The synthesis of heterocyclic carboxamides, structurally related to the compound , has been explored for their potential as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Single-Step Synthesis Methods : One-step synthesis methods have been developed for thiazolo[5,4-c]pyridine derivatives, which is crucial for efficient and cost-effective drug development (Sahasrabudhe, Estiarte, Tan, Zipfel, Cox, O'mahony, Edwards, & Duncton, 2009).

Synthesis of Novel Thiazolo[5,4-d]pyrimidines : Research into the synthesis of novel thiazolo[5,4-d]pyrimidines can provide insights into the development of new therapeutic compounds (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).

Role as Factor Xa Inhibitor : The compound has been studied for its potential as a non-amidine factor Xa inhibitor, which is important in anticoagulant therapies (Haginoya et al., 2004).

Novel Tricyclic Compounds : Its structure has facilitated the synthesis of novel tricyclic compounds containing the pyrimido[5,4-d]-1,2,3-triazine system, a key component in various pharmaceuticals (Clark, Varvounis, & Bakavoli, 1986).

Agonist/Antagonist at GABAA Receptors : The compound has been investigated for its effects on GABAA receptors, which are critical in the treatment of neurological disorders (Brehm, Ebert, Kristiansen, Wafford, Kemp, & Krogsgaard‐Larsen, 1997).

将来の方向性

特性

IUPAC Name |

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2.ClH/c1-19-5-4-11-14(8-19)25-16(17-11)18-15(21)13-7-9-6-10(20(22)23)2-3-12(9)24-13;/h2-3,6-7H,4-5,8H2,1H3,(H,17,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJGPBQESPSEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)

![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2821459.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2821463.png)

![methyl (1-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2821466.png)